molecular formula C5H12O4S B2371158 2-Ethoxyethyl methanesulfonate CAS No. 98139-68-5

2-Ethoxyethyl methanesulfonate

Cat. No.: B2371158
CAS No.: 98139-68-5
M. Wt: 168.21
InChI Key: NUJFCQFIGKZNJF-UHFFFAOYSA-N
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Description

2-Ethoxyethyl methanesulfonate is an organosulfur compound with the molecular formula C5H12O4S. It is primarily used as an alkylating agent in scientific research. Alkylating agents introduce an alkyl group onto a molecule, modifying its chemical properties and reactivity. This compound is known for its ability to modify DNA and proteins, making it valuable in various biological and chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl methanesulfonate can be synthesized through the reaction of 2-ethoxyethanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxyethyl methanesulfonate primarily undergoes substitution reactions due to its alkylating nature. It can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of various substituted products.

Common Reagents and Conditions:

Major Products Formed:

    With Amines: Formation of alkylated amines.

    With Thiols: Formation of thioethers.

    With Hydroxyl Groups: Formation of ethers.

Scientific Research Applications

2-Ethoxyethyl methanesulfonate is widely used in scientific research due to its ability to modify biomolecules. Some of its key applications include:

Mechanism of Action

2-Ethoxyethyl methanesulfonate exerts its effects through alkylation, where it transfers an ethoxyethyl group to nucleophilic sites on biomolecules. This process involves the fission of the alkyl-oxygen bond, allowing the alkyl group to react with nucleophilic sites such as DNA bases or amino acid residues in proteins. The alkylation of DNA can lead to the formation of abnormal bases, disrupting DNA replication and repair, and ultimately causing mutations .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ethoxyethyl group, which provides distinct reactivity and solubility properties compared to its ethyl and methyl counterparts. This makes it particularly useful in specific research applications where these properties are advantageous.

Properties

IUPAC Name

2-ethoxyethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4S/c1-3-8-4-5-9-10(2,6)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJFCQFIGKZNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 30g of 2-ethoxyethanol in 300ml of tetrahydrofuran 27.4ml of pyridine were added and 26.4ml of mesyl chloride added dropwise at room temperature over 15 minutes. The mixture was refluxed overnight, the solid that formed filtered off and the solvent evaporated off from the residue. The residue was distilled under 20m Hg to give 2-ethoxyethyl methanesulphonate.
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